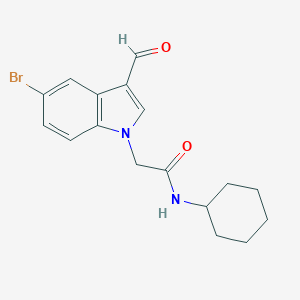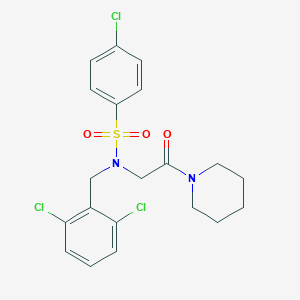
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is believed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. It has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is its anti-cancer properties. The compound can be used to study the mechanisms of cancer cell growth and proliferation and can be used to develop new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cells, and care should be taken when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide. One of the significant future directions is the development of new cancer treatments based on the compound. The compound can also be studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further studies can be conducted to understand the mechanism of action of the compound and its potential side effects. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide involves a multistep process. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclohexylamine in the presence of acetic acid to produce 5-bromo-3-(cyclohexylamino)-1H-indole. This intermediate is then reacted with acetic anhydride to produce 2-(5-bromo-3-cyclohexylamino-1H-indol-1-yl) acetamide. The final step involves the treatment of this intermediate with acetic acid to produce 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H19BrN2O2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
2-(5-bromo-3-formylindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19BrN2O2/c18-13-6-7-16-15(8-13)12(11-21)9-20(16)10-17(22)19-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10H2,(H,19,22) |
InChI-Schlüssel |
WAIVVTYCPBDRQX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
